molecular formula C11H17NOS B2614250 N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine CAS No. 1153227-82-7

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine

Cat. No.: B2614250
CAS No.: 1153227-82-7
M. Wt: 211.32
InChI Key: RLBRQUNHKQAJJO-UHFFFAOYSA-N
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Description

N-[(3-Methylthiophen-2-yl)methyl]oxan-4-amine is a tetrahydropyran (oxane) derivative featuring a 3-methylthiophene moiety linked via a methylene bridge to the amine group at the 4-position of the oxane ring. Its structural uniqueness arises from the combination of a saturated oxygen-containing heterocycle (oxane) and a sulfur-containing aromatic system (thiophene), which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-4-7-14-11(9)8-12-10-2-5-13-6-3-10/h4,7,10,12H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBRQUNHKQAJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine typically involves the reaction of 3-methylthiophene with a suitable amine precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Thiophen-2-yl)oxan-4-amine

  • Structure : The thiophene ring is directly attached to the oxane ring at the 4-position, lacking the methylene bridge and 3-methyl substitution present in the target compound.
  • Key Differences :
    • Reduced steric hindrance compared to the target compound due to the absence of a methylene spacer.
    • Lower lipophilicity (ClogP ≈ 1.2 estimated) compared to the target compound (ClogP ≈ 2.1 predicted), owing to the missing methyl group and shorter chain.
  • Applications : Used as an intermediate in pharmaceutical research, though biological activity data are unavailable .

4-(Cyclobutylmethyl)oxan-4-amine

  • Structure : Features a cyclobutylmethyl group instead of the thiophene-containing substituent.
  • Synthesis : Likely synthesized via alkylation of oxan-4-amine with cyclobutylmethyl halides (method inferred from Safety Data Sheet in ).
  • Higher hydrophobicity (ClogP ≈ 2.5) compared to the target compound.
  • Applications : Primarily utilized in academic research for exploring structure-activity relationships in amine derivatives .

N-({5-[2-(Difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methyl)oxan-4-amine (Compound 27)

  • Structure : A complex derivative where oxan-4-amine is linked to a benzimidazole-pyrimidine hybrid scaffold.
  • Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane, yielding 77% after purification ().
  • Key Differences :
    • The extended aromatic system confers higher molecular weight (MW = 473.5 g/mol) and likely improved binding affinity in biological targets compared to the simpler target compound.
    • Reduced synthetic accessibility due to multi-step synthesis.
  • Applications : Investigated as a kinase inhibitor precursor in oncology research .

Data Table: Comparative Analysis

Property N-[(3-Methylthiophen-2-yl)methyl]oxan-4-amine* 4-(Thiophen-2-yl)oxan-4-amine 4-(Cyclobutylmethyl)oxan-4-amine Compound 27
Molecular Weight (g/mol) ~225.3 197.3 183.3 473.5
ClogP (Predicted) 2.1 1.2 2.5 3.8
Synthetic Yield Not reported Not reported Not reported 77%
Key Functional Groups Thiophene, oxane, methylene bridge Thiophene, oxane Cyclobutyl, oxane Benzimidazole, pyrimidine, oxane
Applications Research intermediate Pharmaceutical intermediate Structural studies Kinase inhibitor development

Research Findings and Insights

  • Synthetic Challenges : The methylene bridge in the target compound may complicate synthesis compared to direct thiophene-oxane linkages (e.g., ). Reductive amination (as in ) or dehydrosulfurization () could be viable routes, but yields and purity are undocumented.
  • Structure-Activity Relationships (SAR) :
    • The 3-methylthiophene group may enhance metabolic stability compared to unsubstituted thiophene derivatives .
    • The oxane ring likely improves solubility relative to purely aromatic analogs (e.g., benzene derivatives in ).
  • Gaps in Knowledge: No data on crystallinity, toxicity, or biological activity of the target compound are available in the provided evidence. Further studies using techniques like SHELXL () for crystallographic analysis or in vitro assays are needed.

Biological Activity

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound includes a thiophene ring, which may influence its interactions with biological systems, particularly in relation to opioid receptors and other pharmacological targets.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits a range of biological activities, suggesting its potential as a lead compound for drug development. The compound is being investigated for its role as a chemical probe in studying biological pathways, particularly those involving opioid receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. Understanding these pathways is crucial for determining the therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including acylation processes that integrate the thiophene structure into the final compound. The characterization of this compound is essential to confirm its structure and purity before biological testing.

Biological Assays

Recent bioassays have demonstrated that derivatives of compounds similar to this compound exhibit significant biological activity. For instance, related compounds have shown promising fungicidal activities with EC50 values indicating effective concentrations at which 50% of the maximum effect is observed.

Compound NameStructure FeaturesBiological ActivityEC50 (mg/L)
4aN-(thiophen-2-yl) nicotinamide derivativeExcellent fungicidal activity4.69
4fN-(thiophen-2-yl) nicotinamide derivativeHigher fungicidal activity than diflumetorim1.96

Case Studies

In vivo studies have indicated that compounds with similar structural motifs to this compound can exhibit diverse pharmacological effects, including antifungal and potential analgesic properties. For example, derivatives have been tested against various fungal strains, yielding results that suggest strong antifungal efficacy.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other compounds in its class. A comparative analysis reveals that while several compounds share similar features, the thiophene component may impart distinct electronic properties and biological interactions.

Similar CompoundUnique FeaturesBiological Activity
3-MethoxyphenylmethylamineContains methoxy groupPotential neuroactive properties
2-(2-Methylpropyl)oxanamineSimilar oxan structureInvestigated for analgesic properties
N-(4-Methoxyphenyl)methylamineAromatic substitutionAntidepressant-like effects

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